5-Benzyl-5-phenylimidazolidine-2,4-dione 5-Benzyl-5-phenylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 4927-43-9
VCID: VC21100729
InChI: InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)
SMILES: C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

5-Benzyl-5-phenylimidazolidine-2,4-dione

CAS No.: 4927-43-9

Cat. No.: VC21100729

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-5-phenylimidazolidine-2,4-dione - 4927-43-9

Specification

CAS No. 4927-43-9
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 5-benzyl-5-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)
Standard InChI Key ITLQPKUEVLGNAG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Identity and Composition

5-Benzyl-5-phenylimidazolidine-2,4-dione possesses a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol. The compound's structure is defined by its imidazolidine-2,4-dione core (also known as hydantoin), with both benzyl and phenyl substituents attached to the carbon at position 5 of the ring. This creates a quaternary carbon center with distinct structural and stereochemical properties .

The compound can be represented by the SMILES notation C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3, which provides a linear string representation of its molecular structure. Its InChI identifier is InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20), with the corresponding InChIKey ITLQPKUEVLGNAG-UHFFFAOYSA-N .

Adductm/zPredicted CCS (Ų)
[M+H]+267.11281162.6
[M+Na]+289.09475175.7
[M+NH4]+284.13935171.0
[M+K]+305.06869168.4
[M-H]-265.09825166.0
[M+Na-2H]-287.08020172.0
[M]+266.10498165.4
[M]-266.10608165.4

Stereochemistry and Structural Variants

Stereoisomers

(5R)-5-benzyl-3-phenylimidazolidine-2,4-dione, which has a specific R-configuration at the 5-position when a hydrogen at position 5 is replaced with a chiral substitute. This compound has been documented with a specific InChI notation: InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)/t14-/m1/s1, and InChIKey: MZPQMSNHXOWKHF-CQSZACIVSA-N .

Similarly, (5S)-5-benzyl-3-phenylimidazolidine-2,4-dione represents the opposite stereoisomer with an S-configuration. This compound has been associated with the CAS number 215670-78-3 .

Related Structural Compounds

Several structural analogs of 5-benzyl-5-phenylimidazolidine-2,4-dione have been documented in chemical literature:

(5S)-5-benzylimidazolidine-2,4-dione (C10H10N2O2) is a simpler analog lacking the phenyl group at the 5-position, with a molecular weight of 190.20 g/mol. This compound is also known as (5S)-5-Benzylhydantoin or L-5-benzyl-hydantoin .

Another important class of related compounds is the 5-benzylthiazolidine-2,4-dione derivatives, which feature a sulfur atom in place of the NH group in the five-membered ring. These compounds have gained significant attention in medicinal chemistry research due to their potential as PPAR-gamma agonists, particularly for the treatment of type 2 diabetes mellitus .

Additionally, 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives represent another group of structurally related compounds, where the hydantoin core is maintained but with different substituent patterns .

Biological and Pharmacological Activities

Anticancer Activities

Studies on structurally related hydantoin derivatives have revealed significant anticancer potential. Research on 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives has demonstrated antiproliferative and antimigratory effects in human breast cancer cells . These compounds were found to reduce cell division rates and elevate apoptosis levels, suggesting potential applications in cancer therapy.

Given the structural similarities between these compounds and 5-benzyl-5-phenylimidazolidine-2,4-dione, it is plausible that the latter may also exhibit anticancer properties, although direct experimental evidence would be necessary to confirm this hypothesis.

Metabolic Modulation

The structural similarity of 5-benzyl-5-phenylimidazolidine-2,4-dione to 5-benzylthiazolidine-2,4-dione derivatives suggests potential relevance to metabolic regulation. The thiazolidine-2,4-dione class of compounds has been extensively studied for their activity as PPAR-gamma agonists, with applications in the treatment of type 2 diabetes mellitus .

PPAR-gamma agonists improve insulin sensitivity by enhancing glucose uptake and decreasing insulin resistance in adipose tissue, skeletal muscle, and the liver. They also promote adipogenesis and lipid storage in adipose tissue, which helps reduce lipotoxicity and improve glucose metabolism .

While the precise metabolic effects of 5-benzyl-5-phenylimidazolidine-2,4-dione would require specific investigation, its structural relationship to known metabolic modulators suggests potential applications in this therapeutic area.

Structure-Activity Relationships

Core Structure Contributions

The pharmacological activities of 5-benzyl-5-phenylimidazolidine-2,4-dione and related compounds are closely linked to their structural features. The imidazolidine-2,4-dione ring serves as a key pharmacophore in many bioactive compounds. This heterocyclic system provides:

  • Hydrogen bond donors and acceptors through the NH groups and carbonyl oxygens

  • A rigid scaffold that positions substituents in specific spatial orientations

  • Potential for interactions with various biological targets, including receptors and enzymes

The presence of both benzyl and phenyl substituents at the 5-position contributes to the compound's lipophilicity and its ability to engage in hydrophobic interactions with binding pockets of proteins. These aromatic groups may also participate in π-π stacking interactions with aromatic amino acid residues in target proteins.

Structure Modifications and Biological Effects

Synthesis and Characterization

Analytical Characterization

The characterization of 5-benzyl-5-phenylimidazolidine-2,4-dione typically involves a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) provides detailed information about the compound's structure, including the chemical environments of the aromatic protons, the methylene protons of the benzyl group, and the NH protons of the imidazolidine-2,4-dione ring.

  • Mass Spectrometry confirms the molecular weight and can provide fragmentation patterns characteristic of the compound's structure. The parent ion peak at m/z 266 corresponds to the molecular weight of 5-benzyl-5-phenylimidazolidine-2,4-dione, with various adduct forms showing characteristic m/z values as detailed in the collision cross-section data table .

  • Infrared (IR) Spectroscopy reveals functional group information, with characteristic absorption bands for the C=O stretching vibrations of the imidazolidine-2,4-dione ring.

  • X-ray Crystallography, when available, provides definitive information about the three-dimensional structure of the compound, including bond lengths, angles, and the absolute configuration of stereogenic centers.

Research Applications and Future Directions

Medicinal Chemistry Applications

5-Benzyl-5-phenylimidazolidine-2,4-dione serves as an important scaffold in medicinal chemistry research. The versatility of its structure allows for various modifications that can optimize biological activities for specific therapeutic targets. Current and potential applications include:

  • Development of novel anticonvulsant agents with improved efficacy and reduced side effects

  • Exploration of anticancer compounds targeting specific mechanisms of cancer cell growth and survival, building on the findings from related hydantoin derivatives

  • Investigation of potential metabolic modulators, inspired by the activities of structurally related thiazolidinedione compounds

  • Design of compounds with improved pharmacokinetic properties through strategic modification of the core structure

Structure-Based Drug Design

The well-defined structure of 5-benzyl-5-phenylimidazolidine-2,4-dione makes it amenable to structure-based drug design approaches. Computational modeling and docking studies can predict interactions with potential biological targets, guiding the rational design of derivatives with enhanced potency and selectivity.

Future research directions may include:

  • Comprehensive structure-activity relationship studies to identify optimal substitution patterns for specific biological activities

  • Investigation of stereoselective effects on biological activities through the synthesis and evaluation of pure enantiomers

  • Exploration of hybrid molecules that combine the hydantoin scaffold with other pharmacophores to create multifunctional therapeutic agents

  • Development of targeted delivery systems to enhance the bioavailability and site-specific action of hydantoin derivatives

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